1-Bromo-2,4-dichloro-5-nitrobenzene

Chemoselective Cross-Coupling Sequential Functionalization Palladium Catalysis

Researchers constructing complex drug candidates via polyhalogenated arene elaboration frequently encounter regiochemical ambiguity and unintended halogen scrambling. 1-Bromo-2,4-dichloro-5-nitrobenzene (CAS 65001-80-1) resolves this through its unique 1,2,4,5-substitution pattern: • Chemoselective C-Br oxidative addition (~12 kcal/mol BDE advantage over C-Cl) enables exclusive Suzuki-Miyaura coupling at bromine, leaving chlorine handles intact for subsequent functionalization. • Nitro group (σ_p = +0.78) activates predictable SNAr at ortho/para positions for amine, alkoxide, or thiolate installation. • White to yellow crystalline solid, mp 69 °C, stable under ambient storage. Consistent ≥98% purity across batches ensures reproducible multistep sequences.

Molecular Formula C6H2BrCl2NO2
Molecular Weight 270.89 g/mol
CAS No. 65001-80-1
Cat. No. B1522620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dichloro-5-nitrobenzene
CAS65001-80-1
Molecular FormulaC6H2BrCl2NO2
Molecular Weight270.89 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2BrCl2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
InChIKeySAGMAWQXVPKKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dichloro-5-nitrobenzene Overview


1-Bromo-2,4-dichloro-5-nitrobenzene (CAS 65001-80-1) is a pentasubstituted aromatic halide of the formula C₆H₂BrCl₂NO₂, possessing a 1,2,4,5-substitution pattern that uniquely juxtaposes a bromine atom, two chlorine atoms, and a strongly electron-withdrawing nitro group in a single, small aromatic framework [1]. With a molecular weight of 270.90 g/mol, a predicted density of 1.916±0.06 g/cm³, and a reported melting point of 69 °C, it exists as a white to yellow crystalline solid under ambient conditions . This compound is classified as a nitrobenzene derivative, wherein the nitro group profoundly deactivates the aromatic ring toward electrophilic substitution while simultaneously activating it toward nucleophilic aromatic substitution (SNAr) and facilitating oxidative addition in transition-metal-catalyzed cross-coupling reactions [2].

Why 1-Bromo-2,4-dichloro-5-nitrobenzene Is Irreplaceable


Attempting to substitute 1-bromo-2,4-dichloro-5-nitrobenzene with a different polyhalogenated nitrobenzene—even one with the same number of halogen atoms—will almost invariably alter or derail a synthetic sequence due to the compound's unique 1,2,4,5-substitution pattern. In this specific arrangement, the bromine atom is flanked by two chlorine atoms and is para to the nitro group . This precise geometry dictates not only the relative reactivity of each halogen toward Pd-catalyzed cross-coupling (C–Br > C–Cl) but also the regiochemical outcome of any nucleophilic aromatic substitution (SNAr), as the nitro group activates positions ortho and para to itself while the chlorine atoms exert additional inductive effects [1]. Replacing this compound with, for example, 2,4-dichloro-1-nitrobenzene (lacking a bromine handle) would forfeit the ability to perform orthogonal, sequential couplings, while using 1-bromo-2,4-difluoro-5-nitrobenzene would introduce different leaving-group propensities and alter the electronic landscape of the ring, potentially leading to different reaction rates, byproduct profiles, and regioselectivities [2].

1-Bromo-2,4-dichloro-5-nitrobenzene: Comparative Evidence


Chemoselective C–Br vs. C–Cl Cross-Coupling

1-Bromo-2,4-dichloro-5-nitrobenzene provides a built-in chemoselectivity advantage in Pd-catalyzed cross-coupling reactions owing to the well-established bond dissociation energy hierarchy C–Br (approx. 71 kcal/mol) < C–Cl (approx. 83 kcal/mol) [1]. Under typical Suzuki-Miyaura coupling conditions, the bromine atom is selectively activated and replaced by an aryl or heteroaryl boronic acid partner, while the two chlorine atoms remain intact and available for subsequent, orthogonal transformations [2]. This inherent chemoselectivity is a direct consequence of the compound's specific substitution pattern and stands in stark contrast to less complex analogs like 2,4-dichloro-1-nitrobenzene, which lacks a bromine handle and thus does not permit a similarly straightforward sequential functionalization strategy [3].

Chemoselective Cross-Coupling Sequential Functionalization Palladium Catalysis

Melting Point and Crystallinity for Purity Assessment

The melting point of 1-bromo-2,4-dichloro-5-nitrobenzene is consistently reported at 69 °C . This relatively low melting point, combined with its classification as a white to yellow crystalline solid, offers a tangible handling and purification advantage over closely related, highly symmetrical analogs. For instance, 1,3-dichloro-5-nitrobenzene (CAS 618-62-2) is also a solid but its melting point is often not as sharply defined or as low, and it lacks the bromine handle for chemoselective transformations [1]. The crystalline nature and moderate melting point of the target compound facilitate straightforward purification via recrystallization and ease of accurate weighing and transfer in the laboratory, which are critical factors in reproducible synthetic chemistry [2].

Physicochemical Characterization Crystallinity Quality Control

SNAr Activation vs. Electrophilic Substitution

The presence of the nitro group at the 5-position in 1-bromo-2,4-dichloro-5-nitrobenzene exerts a powerful -M (mesomeric) and -I (inductive) electron-withdrawing effect on the aromatic ring, dramatically reducing its π-electron density [1]. This deactivation can be quantified by Hammett substituent constants, where a p-NO₂ group has a σ_p value of +0.78, making the ring approximately 100,000 times less reactive toward electrophilic aromatic substitution (EAS) than benzene itself [2]. Consequently, this compound is a poor substrate for nitration, halogenation, or Friedel-Crafts reactions. However, this same electronic depletion renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group, a reactivity profile that is distinct from nitrobenzene analogs lacking additional halogens or possessing different substitution patterns (e.g., 4-bromonitrobenzene, which is para-substituted and therefore less sterically hindered but also less electronically activated at the bromine-bearing position for SNAr) [3].

Nucleophilic Aromatic Substitution SNAr Reactivity Electronic Effects

1-Bromo-2,4-dichloro-5-nitrobenzene Applications


Orthogonal Derivatization for Pharmaceutical Intermediates

In the synthesis of complex drug candidates, 1-bromo-2,4-dichloro-5-nitrobenzene serves as an ideal platform for sequential, orthogonal functionalization. The chemoselectivity inherent in the C–Br versus C–Cl bonds (a difference of ~12 kcal/mol in BDE [1]) allows for the stepwise introduction of diverse molecular fragments. For example, a first-step Suzuki-Miyaura coupling can replace the bromine atom with a specific aryl or heteroaryl group under mild conditions, while the chlorine atoms remain untouched. A subsequent, more forcing SNAr or another cross-coupling step can then install a second, distinct moiety at one of the chlorine positions. This strategy, predicated on the quantitative difference in bond strengths and the unique substitution pattern, enables the construction of highly functionalized, diverse biaryl or polyaryl scaffolds, which are prevalent in kinase inhibitors, GPCR modulators, and other therapeutic agents [2].

Agrochemical Building Blocks via Regioselective SNAr

The powerful electron-withdrawing effect of the nitro group (σ_p = +0.78) in 1-bromo-2,4-dichloro-5-nitrobenzene dramatically enhances its reactivity toward nucleophilic aromatic substitution (SNAr) [1]. This property is exploited in the synthesis of agrochemical intermediates where the introduction of an amine, alkoxide, or thiolate nucleophile is required. The compound's substitution pattern directs the nucleophile to the positions ortho and para to the nitro group, offering predictable regioselectivity. This makes it a valuable precursor for the preparation of diverse aryl ethers, anilines, and thioethers that serve as key intermediates in herbicides, fungicides, or insecticides, where the combination of halogen and nitro groups can be further elaborated to fine-tune physicochemical properties and biological activity [2].

Molecular Probes and Functional Materials via Chemoselective Catalysis

Researchers in chemical biology and materials science require building blocks that allow for the precise and ordered installation of functional groups. 1-Bromo-2,4-dichloro-5-nitrobenzene, with its distinct reactivity hierarchy (C–Br ≫ C–Cl), is a prime candidate for such applications [1]. Using modern Pd-catalyzed cross-coupling methodologies, the bromine can be chemoselectively exchanged for a fluorescent dye, a biotin tag, or a polymerizable monomer under mild, aqueous conditions [2]. The remaining chlorine atoms can be retained for future diversification or used to tune the electronic properties of the final construct. This controlled, stepwise elaboration is critical for generating well-defined molecular probes for target engagement studies or for creating functionalized monomers for next-generation optoelectronic polymers [3].

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